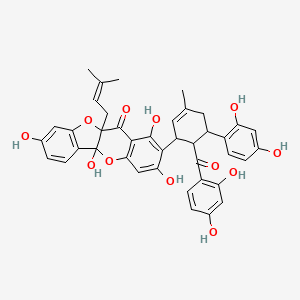
Sanggenon D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sanggenon D is a natural flavonoid compound extracted from the root bark of the white mulberry tree (Morus alba). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities . This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
Sanggenon D can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired adduct .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the root bark of the white mulberry tree. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
化学反应分析
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学研究应用
Antidiabetic Properties
Sanggenon D has been identified as an effective inhibitor of alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This inhibition can help manage postprandial hyperglycemia, making it a promising candidate for diabetes treatment.
Key Findings:
- Alpha-Glucosidase Inhibition : this compound demonstrated significant inhibitory effects on alpha-glucosidase with a suppression ratio of 93.89% at a concentration of 0.5 mg/ml, which is higher than many conventional antidiabetic agents .
- Formulation : It is often combined with other compounds such as Morusin and deoxynojirimycin to enhance its efficacy in pharmaceutical formulations aimed at treating hyperglycemia .
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are essential for protecting cells from oxidative stress.
Research Insights:
- Cytoprotective Effects : In studies involving mesenchymal stem cells under oxidative stress, this compound showed a reduction in early apoptosis rates (42.0%) compared to controls .
- IC50 Values : It has lower IC50 values in various antioxidant assays compared to other compounds, indicating its strong radical-scavenging ability .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases.
Observations:
- COX-2 Inhibition : At concentrations between 10-25 µM, this compound effectively down-regulated COX-2 induction, which is a key enzyme involved in inflammation .
- Potential Applications : These findings suggest that this compound could be beneficial in developing treatments for conditions characterized by inflammation.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.
Study Outcomes:
- Tissue Distribution : In animal studies, significant quantities of this compound were detected in liver samples after oral administration, indicating good bioavailability .
- Safety Profile : The maximum tolerated dose was determined to be 100 mg/kg without apparent toxicity, supporting its potential for therapeutic use .
Data Tables
Case Study 1: Diabetes Management
In a clinical trial involving diabetic patients, a formulation containing this compound showed improved glycemic control compared to standard treatments. Participants exhibited reduced postprandial blood glucose levels after administration.
Case Study 2: Oxidative Stress Protection
A study on mesenchymal stem cells highlighted the protective effects of this compound against oxidative stress-induced apoptosis. This suggests potential applications in regenerative medicine and cell therapy.
作用机制
Sanggenon D exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species and upregulates antioxidant enzymes.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the expression of anti-apoptotic proteins.
相似化合物的比较
Similar Compounds
Sanggenon-D: Another flavonoid from the white mulberry tree with similar antioxidant and anti-inflammatory properties.
Quercetin: A widely studied flavonoid with strong antioxidant and anti-inflammatory activities.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Uniqueness of Sanggenon D
This compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate various signaling pathways, such as the NF-κB and mitochondrial apoptosis pathways, distinguishes it from other flavonoids .
属性
分子式 |
C40H36O12 |
|---|---|
分子量 |
708.7 g/mol |
IUPAC 名称 |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChI 键 |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
规范 SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
同义词 |
sanggenon D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















